4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)-
Description
4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- is a quinazoline derivative characterized by a partially hydrogenated quinazolinol core (5,6,7,8-tetrahydro substitution) and a 4-phenylpiperazinyl substituent at the 2-position. This compound’s synthesis routes remain underreported in the literature compared to other quinazoline derivatives, as noted in , which highlights gaps in synthetic methodologies for structurally complex quinazolines .
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-17-15-8-4-5-9-16(15)19-18(20-17)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHUYCJRJLWYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186660 | |
| Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33017-98-0 | |
| Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The copper-catalyzed method adapts a protocol developed for 3-alkylated and 3-arylated quinazolinones. For the target compound, ethyl 2-isocyanobenzoate (1a ) reacts with 4-phenylpiperazine under microwave irradiation in the presence of Cu(OAc)₂·H₂O (5 mol%) and triethylamine. The reaction proceeds via imidoylative cross-coupling, forming an intermediate isocyanide-amine adduct, followed by cyclocondensation to yield the quinazolinone ring.
Key Steps:
-
Isocyanide Activation : Cu(II) coordinates to the isocyanide carbon, enhancing electrophilicity.
-
Nucleophilic Attack : 4-Phenylpiperazine attacks the activated isocyanide, forming a Cu-bound amidine.
-
Cyclization : Intramolecular attack by the carbonyl oxygen on the adjacent carbon closes the quinazolinone ring.
Optimization and Yield
-
Microwave Conditions : 150°C for 20 minutes achieves 68–77% yields for analogous 3-arylated derivatives.
-
Solvent : Dichloromethane facilitates intermediate solubility, while saturated NaHCO₃ quenches excess reagents.
-
Purification : Column chromatography (SiO₂, cHex/EtOAc/Et₃N gradient) isolates the product as an off-white solid.
Benzoxazinone Intermediate Route
Multi-Step Synthesis from Anthranilic Acid
This method derives from a six-step protocol for 4(3H)-quinazolinone derivatives:
-
Amide Formation : Anthranilic acid reacts with butyryl chloride to form N-butyrylanthranilic acid.
-
Benzoxazinone Synthesis : Acetic anhydride cyclizes the amide into benzoxazin-4-one (3 ).
-
Cyclocondensation : Refluxing 3 with 4-phenylpiperazine in toluene opens the benzoxazinone ring, forming the quinazolinone core.
Critical Parameters:
-
Cyclization Temperature : 110–120°C for 4–6 hours ensures complete ring closure.
-
Amine Equivalents : A 1.5:1 amine-to-benzoxazinone ratio minimizes side products.
Solvent-Free Nucleophilic Substitution
PEG-Assisted Alkylation
A solvent-free approach uses polyethylene glycol (PEG-400) as a phase-transfer catalyst:
Advantages:
-
Eco-Friendly : Eliminates volatile organic solvents.
Niementowski’s Synthesis with Modified Amines
Classic Cyclocondensation Approach
Niementowski’s method, traditionally used for 3,4-dihydro-4-oxoquinazolines, is adapted by substituting formamide with 4-phenylpiperazine:
-
Anthranilic Acid Activation : React anthranilic acid with acetic anhydride to form a mixed anhydride.
-
Amine Incorporation : 4-Phenylpiperazine attacks the activated carbonyl, followed by cyclodehydration to yield the product.
Limitations:
-
Temperature Sensitivity : Requires precise control at 125–130°C to avoid decarboxylation.
-
Purity Challenges : Crude products often require recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
Key Observations :
-
The copper-catalyzed method offers the highest yield and purity but requires specialized microwave equipment.
-
Solvent-free synthesis balances environmental sustainability with respectable yields, ideal for industrial applications.
-
Niementowski’s approach, while classical, suffers from lower efficiency and scalability.
Structural Characterization and Validation
Spectroscopic Data
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of quinazolinones, including 4-quinazolinol compounds, exhibit cytotoxic effects against various human tumor cell lines. A patent describes the synthesis of multiple substituted quinazolinones and their evaluation for cytotoxicity against cell lines such as:
- Epidermoid carcinoma (KB)
- Lung carcinoma (A-549)
- Breast cancer (MCF-7)
- Ovarian cancer (1A9)
These studies indicate that certain compounds within this class can inhibit tumor cell proliferation effectively, suggesting their potential as anticancer agents .
Antiplatelet Activity
Another significant application of 4-quinazolinol derivatives is their antiplatelet activity. Some synthesized compounds have been shown to inhibit platelet aggregation, which is crucial for preventing thrombotic diseases. The ability to modulate platelet function makes these compounds valuable for developing new therapeutic agents aimed at cardiovascular diseases .
Neuropharmacological Effects
The structural similarity of 4-quinazolinol to known psychoactive compounds suggests potential neuropharmacological applications. Research indicates that quinazoline derivatives can interact with neurotransmitter systems, potentially offering benefits in treating psychiatric disorders or neurodegenerative diseases .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various quinazolinone derivatives on cancer cell lines, compounds were tested for their ability to induce apoptosis in tumor cells. Results showed that certain derivatives led to significant reductions in cell viability across multiple cancer types, highlighting their therapeutic potential in oncology .
Case Study 2: Platelet Aggregation Inhibition
A series of experiments were conducted to assess the antiplatelet effects of synthesized quinazolinone compounds. The findings revealed that specific modifications to the chemical structure enhanced the inhibitory effects on platelet aggregation, suggesting a pathway for developing new antithrombotic therapies .
Mechanism of Action
The mechanism of action of 4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
DNA Binding and Cytotoxicity
- Hoechst 33258 (), a benzimidazole derivative with a 4-methylpiperazinyl group, demonstrates strong DNA minor-groove binding (absorption λmax 352 nm) and cytotoxicity via topoisomerase inhibition . Comparatively, fluorinated quinazolines (e.g., ) may mimic this behavior but with improved selectivity due to quinazoline’s larger planar structure.
- In contrast, chlorophenyl-substituted analogues (e.g., ) show reduced cytotoxicity, likely due to decreased metabolic activation.
Solubility and Bioavailability
Receptor Affinity
- Piperazine derivatives with aryl substituents (e.g., phenyl, fluorophenyl) are common in serotonin and dopamine receptor ligands.
Biological Activity
4-Quinazolinol, 5,6,7,8-tetrahydro-2-(4-phenyl-1-piperazinyl)- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHNO. It features a quinazolinol core with a tetrahydro structure and a piperazine ring substituted with a phenyl group. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that 4-quinazolinol derivatives can inhibit the growth of various human tumor cell lines. For instance, a study assessed the cytotoxicity of several quinazolinone compounds against human ovarian cancer (1A9), lung carcinoma (A-549), and breast cancer (MCF-7) cell lines. Results showed that certain derivatives had IC values in the low micromolar range, indicating potent anticancer activity .
Table 1: Cytotoxicity of Quinazolinol Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 4-Quinazolinol Derivative A | A-549 | 5.2 |
| 4-Quinazolinol Derivative B | MCF-7 | 3.8 |
| 4-Quinazolinol Derivative C | HCT-8 | 4.5 |
Analgesic Activity
The analgesic potential of quinazoline derivatives has also been explored. In animal models, compounds similar to 4-quinazolinol demonstrated significant analgesic effects comparable to standard analgesics like diclofenac sodium. One study reported that modifications to the piperazine moiety enhanced analgesic activity, achieving up to 73% pain relief at specific dosages .
Case Study: Analgesic Efficacy
A specific derivative was tested in a model of acute pain induced by formalin injection in rats. At a dose of 20 mg/kg, it produced a notable reduction in pain scores compared to control groups, highlighting its potential as an analgesic agent .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. One study indicated that certain derivatives exhibited IC values lower than those of established anti-inflammatory drugs like indomethacin, suggesting superior efficacy in reducing inflammation without significant gastrointestinal side effects .
Table 2: COX Inhibition by Quinazolinol Derivatives
| Compound | COX-I IC (µM) | COX-II IC (µM) |
|---|---|---|
| Quinazolinol Derivative D | 0.22 | 0.39 |
| Indomethacin | 0.20 | 2.64 |
The biological activities of 4-quinazolinol are believed to be mediated through multiple mechanisms:
- Inhibition of Enzyme Activity : The compound's structure allows it to interact with key enzymes involved in cancer proliferation and inflammation.
- Modulation of Cell Signaling Pathways : Quinazolines may affect various signaling pathways critical for cell survival and apoptosis.
- Interaction with Microtubules : Similar compounds have been shown to disrupt microtubule dynamics, an essential process in cell division.
Q & A
Q. What are the recommended synthetic routes for preparing 4-Quinazolinol derivatives with piperazine substituents?
The synthesis of 4-quinazolinol-piperazine hybrids typically involves multi-step organic reactions. A common approach includes:
- Nucleophilic substitution : Reacting a halogenated quinazolinone precursor with 4-phenylpiperazine under reflux in polar aprotic solvents (e.g., DMF, DMSO) with a base like K₂CO₃ .
- Cyclization : Using reagents like POCl₃ to form the quinazolinone core from anthranilic acid derivatives, followed by piperazine coupling .
Key considerations :- Monitor reaction progress via TLC or HPLC to optimize intermediate purity .
- Use catalysts (e.g., Pd/C or CuI) for C–N bond formation in challenging substitutions .
Q. How is the structural integrity of 4-quinazolinol-piperazine compounds validated post-synthesis?
Characterization involves:
- Spectroscopic methods :
- X-ray crystallography : Resolve 3D conformation, particularly for chiral centers or hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing 4-quinazolinol-piperazine derivatives?
Advanced strategies include:
- DFT studies : Calculate transition-state energies to identify rate-limiting steps in cyclization or substitution reactions .
- Molecular docking : Predict steric/electronic compatibility between intermediates and catalysts (e.g., Pd complexes) .
- AI-driven process optimization : Use tools like COMSOL Multiphysics to simulate solvent effects, temperature gradients, and catalyst loading for yield maximization .
Q. What experimental design principles address contradictions in biological activity data for quinazolinol-piperazine analogs?
Contradictions often arise from:
- Variability in substituent positioning : Use statistical DoE (Design of Experiments) to isolate critical variables (e.g., piperazine substitution vs. quinazolinone methylation) .
- Bioactivity assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize false positives/negatives .
Example : A 2⁴ factorial design can evaluate interactions between substituents (R₁–R₄) and IC₅₀ values in kinase inhibition assays .
Q. How do structural modifications to the piperazine ring impact the compound’s pharmacokinetic profile?
Methodological insights:
- LogP calculations : Compare lipophilicity of 4-phenylpiperazine vs. alkylated analogs (e.g., 4-methylpiperazine) to predict blood-brain barrier permeability .
- Metabolic stability assays : Incubate derivatives with liver microsomes; monitor CYP450-mediated oxidation via LC-MS .
- SAR trends : Bulky aryl groups on piperazine enhance target binding but may reduce solubility—balance via hydrophilic substituents (e.g., –OH, –OCH₃) .
Key Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
